2-Methyl-4-(4-methylphenoxy)aniline

Lipophilicity ADME Prediction Medicinal Chemistry

Researchers synthesizing c-Myc inhibitor analogs face supply inconsistency and purity risks with generic phenoxyaniline building blocks. 2-Methyl-4-(4-methylphenoxy)aniline (CAS 946699-75-8) addresses this with: • 98% purity ensuring impurity-free SAR studies • logP 3.68 - optimized lipophilicity for membrane permeability & BBB penetration • Documented 55% Ullmann coupling yield for cost-effective scale-up benchmarking • Ready-to-functionalize primary amine for amide, sulfonamide & urea library synthesis Sourced for consistent supply with global shipping.

Molecular Formula C14H15NO
Molecular Weight 213.27 g/mol
CAS No. 946699-75-8
Cat. No. B3171887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-(4-methylphenoxy)aniline
CAS946699-75-8
Molecular FormulaC14H15NO
Molecular Weight213.27 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)OC2=CC(=C(C=C2)N)C
InChIInChI=1S/C14H15NO/c1-10-3-5-12(6-4-10)16-13-7-8-14(15)11(2)9-13/h3-9H,15H2,1-2H3
InChIKeyNPNGZRWBRIXCPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-4-(4-methylphenoxy)aniline Procurement Guide


2-Methyl-4-(4-methylphenoxy)aniline (CAS 946699-75-8) is a substituted aniline derivative featuring a methyl group at the 2-position and a 4-methylphenoxy substituent at the 4-position of the aniline ring [1]. It belongs to the class of diaryl ethers and is primarily utilized as a research chemical and organic building block . The compound's structure imparts distinct physicochemical properties, including a calculated logP of 3.68 and a predicted boiling point of 343.1 °C at 760 mmHg , which influence its utility in synthetic and medicinal chemistry applications.

Synthetic utility Primary amine handle for amide, sulfonamide, and urea library construction
Lipophilic scaffold Diaryl ether core with elevated logP supports permeability-oriented design
Supply quality 98% purity specification reduces re-purification needs for sensitive assays

Why Generic Substitution of 2-Methyl-4-(4-methylphenoxy)aniline Fails


While several phenoxyaniline derivatives are commercially available, their physicochemical and biological profiles are not interchangeable. The precise positioning of the methyl group on the aniline ring, combined with the 4-methylphenoxy moiety, alters lipophilicity, steric bulk, and electronic distribution, thereby affecting solubility, metabolic stability, and target engagement in downstream applications [1]. For instance, the 2-methyl substituent in the target compound increases logP to 3.68 compared to 3.16–3.51 for 4-(4-methylphenoxy)aniline [2] and 3.16 for 2-(4-methylphenoxy)aniline [3]. Such differences can critically influence compound behavior in assays and synthetic routes, making direct substitution without re-optimization a risk to project timelines and data reproducibility.

Lipophilicity mismatch The 2-methyl group raises logP relative to des‑methyl and positional isomers, potentially altering membrane permeation and cellular IC50.
Steric and electronic perturbation Substitution at the aniline 2‑position vs. 4‑position changes coupling reactivity and final compound conformation.
Assay reproducibility risk Direct replacement with a non‑optimized analog may introduce inconsistent SAR and delay project timelines.

Quantitative Evidence: 2-Methyl-4-(4-methylphenoxy)aniline vs. Analogs


Higher Lipophilicity vs. Des-methyl Analog

The target compound exhibits a computed logP of 3.67794 , which is significantly higher than the logP of 3.16–3.51 reported for the non-methylated analog 4-(4-methylphenoxy)aniline [1] and the logP of 3.158 for the positional isomer 2-(4-methylphenoxy)aniline [2]. This difference, driven by the additional methyl group on the aniline ring, translates to a calculated ~4–5‑fold increase in octanol–water partition coefficient, which may enhance membrane permeability but also necessitate formulation adjustments for in vivo studies.

Lipophilicity (logP)
Reported
ΔlogP +0.17 to +0.52
Supports membrane permeability differentiation in SAR
Computed values; experimental validation recommended
Lipophilicity ADME Prediction Medicinal Chemistry

Synthetic Accessibility Under Ullmann Conditions

A published synthetic protocol for 2-methyl-4-(4-methylphenoxy)aniline reports a yield of 55% when employing a copper(I) iodide-catalyzed Ullmann-type coupling with (1S,2S)-N,N'-dimethyl-1,2-diaminocyclohexane as ligand in propyl cyanide at 70 °C for 24 h under inert atmosphere . This yield serves as a benchmark for process optimization and cost estimation. In contrast, similar Ullmann couplings for unsubstituted phenoxyanilines often achieve yields ranging from 40 % to 60 %, indicating that the target compound's substitution pattern does not unduly hinder coupling efficiency.

Synthetic yield
Class-level
55% (Ullmann coupling)
Benchmark for scale‑up feasibility assessment
Protocol‑specific; yield may shift with scale or substrate variation
Organic Synthesis Process Chemistry Cost of Goods

High Purity Matching Reference Standards

Commercially available 2-methyl-4-(4-methylphenoxy)aniline is offered at 98% purity , which aligns with the purity specifications of its close analog 4-(4-methylphenoxy)aniline (also 98%) . This high purity reduces the need for additional purification steps prior to use in sensitive biological assays or as a building block in multi‑step syntheses, thereby minimizing variability and protecting downstream investment.

Purity
Reported
98% (HPLC/GC)
Reduces re‑purification for sensitive assay and synthesis workflows
Vendor‑reported; batch‑specific certificate should be reviewed
Quality Control Analytical Chemistry Reproducibility

c-Myc Inhibitor Scaffold Relevance

Although direct biological data for 2-methyl-4-(4-methylphenoxy)aniline are not publicly available, its core scaffold—a phenoxy‑substituted aniline—is a key precursor for potent c‑Myc inhibitors. For example, compound B13, a phenoxy‑N‑phenylaniline derivative, exhibited IC50 values of 0.29 μM and 0.64 μM against HT29 and HCT116 colorectal cancer cells, respectively, and reduced tumor growth by 65.49% in xenograft models at 40 mg/kg [1]. The 2‑methyl and 4‑methylphenoxy substitutions on the aniline ring of the target compound are expected to modulate the electronic and steric properties of derived inhibitors, offering a distinct SAR vector compared to non‑methylated or differently substituted analogs.

c‑Myc scaffold context
Class-level
B13 analog IC50 0.29–0.64 μM (HT29/HCT116)
Supports SAR diversification for c‑Myc inhibitor research
No direct data for this scaffold; inferred from related phenoxyaniline inhibitor
Cancer Therapeutics c-Myc SAR

2-Methyl-4-(4-methylphenoxy)aniline Recommended Applications


c-Myc Inhibitor SAR Exploration

Given the proven activity of phenoxy‑N‑phenylaniline derivatives as c‑Myc inhibitors [1], 2‑methyl‑4‑(4‑methylphenoxy)aniline serves as a logical starting material for synthesizing novel analogs. The 2‑methyl group introduces a subtle steric and electronic perturbation relative to the 4‑(4‑methylphenoxy)aniline core, which may fine‑tune target binding and cellular potency. Its high commercial purity (98%) ensures that initial SAR studies are not confounded by impurities.

Lipophilic Amide/Urea Library Synthesis

With a logP of 3.68 , the target compound is well‑suited for constructing compound libraries where increased lipophilicity is desired to enhance membrane permeability or blood–brain barrier penetration. The primary amine can be readily functionalized to generate diverse amide, sulfonamide, or urea derivatives, enabling rapid exploration of chemical space around a moderately lipophilic diaryl ether core.

Scale-Up Feasibility Assessment

The documented 55% yield under Ullmann coupling conditions provides a tangible benchmark for process chemists evaluating the cost‑effectiveness of in‑house synthesis versus commercial sourcing. This yield, achieved with a well‑characterized catalytic system, can be used to estimate raw material costs and to compare against alternative synthetic routes for related phenoxyanilines.

Application
Selection Property
Validation Focus
c‑Myc Inhibitor SAR Diversification
2‑Methylphenoxy aniline scaffold with reported phenoxyaniline inhibitor precedent
Confirm inhibitor activity and selectivity in c‑Myc/Max dimerization assays
Lipophilic Compound Library Synthesis
Primary amine handle combined with elevated logP for membrane permeability design
Assess membrane permeability and metabolic stability in cell‑based models
Process Chemistry Scale‑Up
Published synthetic route with documented yield benchmark
Verify reproducibility, purity, and cost efficiency at larger scale

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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